molecular formula C11H17NOS B13649394 (5-Methylthiophen-2-yl)(tetrahydro-2h-pyran-4-yl)methanamine

(5-Methylthiophen-2-yl)(tetrahydro-2h-pyran-4-yl)methanamine

Cat. No.: B13649394
M. Wt: 211.33 g/mol
InChI Key: PPJLYNZEHLCBTF-UHFFFAOYSA-N
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Description

(5-Methylthiophen-2-yl)(tetrahydro-2h-pyran-4-yl)methanamine is a chemical compound with the molecular formula C11H17NOS It is characterized by the presence of a thiophene ring substituted with a methyl group and a tetrahydropyran ring attached to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylthiophen-2-yl)(tetrahydro-2h-pyran-4-yl)methanamine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with tetrahydro-2H-pyran-4-ylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Methylthiophen-2-yl)(tetrahydro-2h-pyran-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the methanamine group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thiophene and methanamine derivatives.

Scientific Research Applications

(5-Methylthiophen-2-yl)(tetrahydro-2h-pyran-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Methylthiophen-2-yl)(tetrahydro-2h-pyran-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenyl(tetrahydro-2H-pyran-4-yl)methanamine: Similar structure but with a phenyl group instead of a thiophene ring.

    (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Contains a tetrahydropyran ring but with different substituents.

Uniqueness

(5-Methylthiophen-2-yl)(tetrahydro-2h-pyran-4-yl)methanamine is unique due to the presence of both a thiophene ring and a tetrahydropyran ring in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

Introduction

The compound (5-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine , with the molecular formula C11_{11}H17_{17}NOS, is an organic molecule notable for its unique structural features that combine a thiophene ring and a tetrahydropyran moiety. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure includes:

  • Thiophene Ring : A five-membered aromatic ring containing sulfur, which can influence electronic properties and reactivity.
  • Tetrahydropyran Moiety : A six-membered ring that contributes to the compound's overall stability and potential interactions with biological targets.
  • Methanamine Group : This functional group provides sites for further chemical modifications, enhancing the compound's versatility in medicinal chemistry.

Pharmacological Properties

Case Studies

  • Cell Viability Studies : In a controlled study, the viability of cultured cells was assessed after exposure to the compound. Results indicated a dose-dependent decrease in cell viability, suggesting that higher concentrations could induce apoptosis or necrosis in target cells .
  • Antioxidant Efficacy : Another study highlighted the ability of related compounds to scavenge free radicals effectively. The antioxidant activity was quantified using assays that measure the reduction of reactive oxygen species (ROS), demonstrating a protective effect against oxidative damage .
  • Comparative Analysis with Similar Compounds : Research comparing this compound with other thiophene-containing compounds revealed that structural modifications significantly impact biological activity. Compounds with similar scaffolds exhibited varying degrees of antimicrobial and cytotoxic effects based on their substituents and functional groups .

Data Tables

PropertyObservation
Molecular Weight211.33 g/mol
Antioxidant ActivityEffective scavenging of free radicals
CytotoxicityDose-dependent reduction in cell viability
Antimicrobial ActivityPotential against various bacterial strains

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

(5-methylthiophen-2-yl)-(oxan-4-yl)methanamine

InChI

InChI=1S/C11H17NOS/c1-8-2-3-10(14-8)11(12)9-4-6-13-7-5-9/h2-3,9,11H,4-7,12H2,1H3

InChI Key

PPJLYNZEHLCBTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C2CCOCC2)N

Origin of Product

United States

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